molecular formula C10H14O2 B14222404 2-(2-Methylpropyl)benzene-1-peroxol CAS No. 521292-73-9

2-(2-Methylpropyl)benzene-1-peroxol

Cat. No.: B14222404
CAS No.: 521292-73-9
M. Wt: 166.22 g/mol
InChI Key: KMGVYWXLTFCNRI-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)benzene-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a benzene ring substituted with a 2-methylpropyl group and a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)benzene-1-peroxol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Methylpropyl)benzene with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)benzene-1-peroxol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitric acid, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Methylpropyl)benzene-1-peroxol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)benzene-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The benzene ring and the 2-methylpropyl group also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpropyl)benzene: This compound lacks the peroxol group and has different chemical properties and reactivity.

    Benzene-1-peroxol: This compound lacks the 2-methylpropyl group and has different applications and reactivity.

    2-Methylpropylbenzene-1-ol: This compound has a hydroxyl group instead of a peroxol group, leading to different chemical behavior.

Uniqueness

2-(2-Methylpropyl)benzene-1-peroxol is unique due to the presence of both the 2-methylpropyl group and the peroxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

521292-73-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-hydroperoxy-2-(2-methylpropyl)benzene

InChI

InChI=1S/C10H14O2/c1-8(2)7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

KMGVYWXLTFCNRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1OO

Origin of Product

United States

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